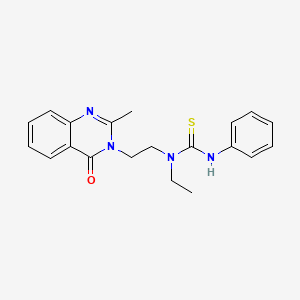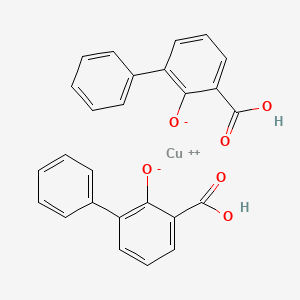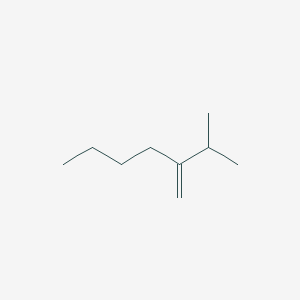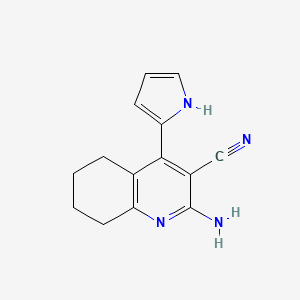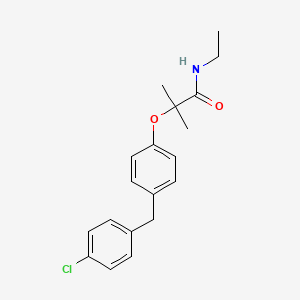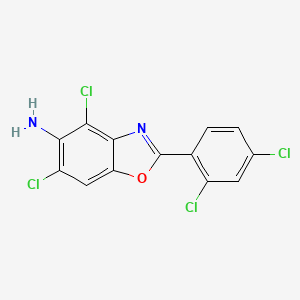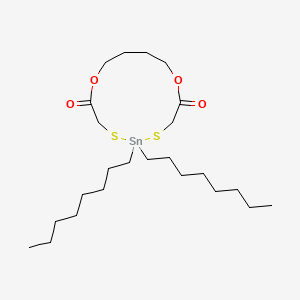
Di-n-octyltin 1,4-butanediol-bis-mercaptoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione is a chemical compound with the molecular formula C24H46O4S2Sn. It is known for its unique structure, which includes a tin atom (stanna) integrated into a cyclic framework with oxygen and sulfur atoms. This compound is primarily used in research and industrial applications due to its interesting chemical properties and reactivity .
Métodos De Preparación
The synthesis of 2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione typically involves the reaction of dioctyltin oxide with 1,4-butanediol and mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Análisis De Reacciones Químicas
2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-oxygen bonds.
Substitution: The compound can undergo substitution reactions where the dioctyl groups are replaced by other alkyl or aryl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different ligands, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione can be compared with similar compounds such as:
8,8-Dioctyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: This compound has a similar structure but differs in the ring size and the position of the tin atom.
Di-n-octyltin 1,4-butanediol-bis-mercaptoacetate: This compound has a similar tin-containing structure but with different substituents and functional groups.
The uniqueness of 2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which contribute to its distinct chemical properties and reactivity .
Propiedades
Número CAS |
69226-46-6 |
|---|---|
Fórmula molecular |
C24H46O4S2Sn |
Peso molecular |
581.5 g/mol |
Nombre IUPAC |
5,5-dioctyl-1,9-dioxa-4,6-dithia-5-stannacyclotridecane-2,8-dione |
InChI |
InChI=1S/C8H14O4S2.2C8H17.Sn/c9-7(5-13)11-3-1-2-4-12-8(10)6-14;2*1-3-5-7-8-6-4-2;/h13-14H,1-6H2;2*1,3-8H2,2H3;/q;;;+2/p-2 |
Clave InChI |
BWEUIUUOUFUGLN-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[Sn]1(SCC(=O)OCCCCOC(=O)CS1)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


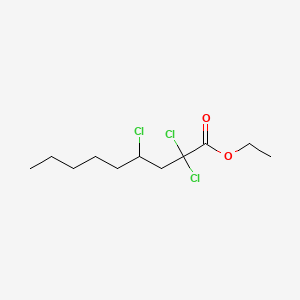

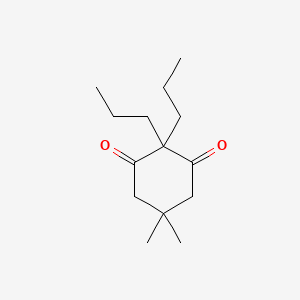
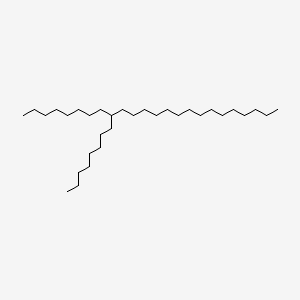
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)


![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
